Nevadensin, an abundant polyphenol of basil, has been studied for its impact on topoisomerases (TOPO) in vitro .
Nevadensin has been studied for its efficacy in the treatment of liver cancer, specifically hepatocellular carcinoma (HCC) .
Method of Application: The effects of Nevadensin on HCC cell proliferation and apoptosis were detected using EdU labeling and flow cytometry assays . The molecular mechanism of Nevadensin on HCC was determined using RNAseq .
Results: Nevadensin significantly inhibits growth of HCC cells via inducing cell cycle arrest and apoptosis . It notably induces activation of the MST1/2- LATS1/2 kinase in HCC cells, further resulting in the primary effector molecule YAP phosphorylation and subsequent degradation . Nevadensin could increase the sensitivity of HCC cells to sorafenib by down-regulating YAP and its downstream targets .
Nevadensin, a natural flavonoid compound derived from Lysionotus pauciflorus Maxim, has been examined for its potential impact on alleviating allergies .
Method of Application: The study used ovalbumin-allergic mice to test the effects of Nevadensin .
Results: Nevadensin was found to upregulate rectal temperature, suppress the development of diarrhea, and decrease the levels of serum specific immunoglobulin E, histamine and mouse MC protease-1 in ovalbumin-allergic mice .
Nevadensin has been studied for its impact on human colon carcinoma HT29 cells .
Nevadensin is a naturally occurring flavonoid, specifically classified as a trimethoxyflavone, with the chemical formula C₁₈H₁₆O₇. Its structure features methoxy groups at positions 6, 8, and 4', along with hydroxy groups at positions 5 and 7. This unique arrangement contributes to its diverse biological activities and pharmacological properties. Nevadensin is predominantly found in basil (Ocimum basilicum) and has garnered attention for its potential health benefits, including anti-inflammatory, anti-cancer, and antimicrobial effects .
The biological activities of nevadensin are extensive:
These activities highlight nevadensin's potential as a therapeutic agent in various medical applications.
Several methods have been developed for synthesizing nevadensin. One common approach involves extracting the compound from natural sources like basil. Alternatively, synthetic routes include:
These methods can vary in yield and complexity, depending on the desired purity and scale of production.
Nevadensin's applications span various fields:
Research has shown that nevadensin interacts with several biological targets:
These interactions underpin its pharmacological versatility.
Several compounds share structural or functional similarities with nevadensin. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Luteolin | Flavonoid | Known for strong antioxidant properties |
Apigenin | Flavonoid | Exhibits anti-inflammatory and anticancer effects |
Quercetin | Flavonoid | Potent antioxidant; widely studied for health benefits |
Rutin | Flavonoid glycoside | Known for cardiovascular protective effects |
While these compounds share a flavonoid backbone, nevadensin's unique trimethoxy substitution pattern distinguishes it by enhancing its solubility and bioactivity compared to others .